molecular formula C15H16N2O B4416665 3,11-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3,11-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B4416665
M. Wt: 240.30 g/mol
InChI Key: QKMCCOIUZJWAGE-UHFFFAOYSA-N
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Description

3,11-Dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a tricyclic benzodiazepine derivative featuring a seven-membered diazepine ring fused with two benzene rings. The molecule is substituted with methyl groups at positions 3 and 11, conferring distinct steric and electronic properties. This compound is synthesized via condensation reactions involving dimedone, o-phenylenediamine, and aldehydes, often employing green chemistry approaches such as ultrasonic irradiation (95% yield in 10 minutes) or magnetic nanoparticle catalysts (e.g., Fe₃O₄/f-MWCNT/Ni₂B nanocomposite) . Its structural confirmation relies on techniques like X-ray diffraction and ¹³C/¹H NMR .

Properties

IUPAC Name

6,9-dimethyl-5,8,9,10-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-9-7-13-15(14(18)8-9)10(2)16-11-5-3-4-6-12(11)17-13/h3-6,9,16H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMCCOIUZJWAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NC3=CC=CC=C3NC(=C2C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,11-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through several methods. One common approach involves the microwave-assisted synthesis of 11-substituted derivatives. This method uses silica-supported fluoroboric acid as a catalyst and involves the reaction of appropriate starting materials under microwave irradiation . The reaction conditions typically include a temperature range of 100-150°C and a reaction time of 10-30 minutes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,11-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,11-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3,11-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. For instance, it has been shown to bind to the benzodiazepine binding site on GABA_A receptors, modulating their activity and exerting anxiolytic effects . The compound’s structure allows it to interact with various pathways, influencing neurotransmitter release and receptor activity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s 3,11-dimethyl substitution differentiates it from analogues with aromatic, heteroaromatic, or acyl groups at these positions. Key structural analogues include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
3,3-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one Phenyl (C11) C₂₃H₂₄N₂O 356.45 High-yield synthesis (95% under ultrasound)
7-Benzoyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (4d) Benzoyl (C7), Phenyl (C11) C₂₅H₂₁N₂O₂ 381.45 Moderate cytotoxicity (25% yield)
FC2 (7-Benzoyl-11-(1H-indol-3-yl)-...) Benzoyl (C7), Indol-3-yl (C11) C₂₅H₂₃N₃O₂ 399.17 Selective toxicity in cancer cells (10 µM)
3,3-Dimethyl-11-(p-nitrobenzoyl)-... (5l) p-Nitrobenzoyl (C11) C₂₃H₂₁N₃O₄ 403.43 High melting point (233–234°C)
11-(2,4-Dichlorophenyl)-3,3-dimethyl-... 2,4-Dichlorophenyl (C11) C₂₂H₂₀Cl₂N₂O 411.31 Medicinal applications (under study)

Key Observations :

  • Aromatic vs. Methyl groups at C3/C11 reduce steric hindrance, favoring synthetic accessibility .
  • Electron-Withdrawing Groups : Nitro or chloro substituents (e.g., 5l, 5c) increase melting points and stability but may reduce solubility .

Key Observations :

  • Green Chemistry : Ultrasonic methods achieve higher yields in shorter times compared to thermal reflux .
  • Catalyst Efficiency: Nanocomposite catalysts (e.g., Fe₃O₄/f-MWCNT/Ni₂B) improve reaction rates but require post-synthesis purification .
Physicochemical Properties
Compound Melting Point (°C) ¹³C NMR Shifts (Key Peaks) Solubility Trends Reference
3,11-Dimethyl-... (Target) Not reported δC 26.7 (CH₃), 192.4 (C=O) Moderate in polar solvents
3,3-Dimethyl-11-(p-methylthiobenzoyl)-... (5m) 233–234 Not reported Low (crystalline)
3,3-Dimethyl-10-acetyl-11-benzoyl-... (6а) 229–230 δC 192.4 (PhC=O), 196.9 (C=O) Low in water
11-(p-Chlorobenzoyl)-... (5c) 221–222 δC 396 (M⁺ in MS) Insoluble in benzene

Key Observations :

  • Melting Points : Electron-withdrawing groups (e.g., nitro, chloro) correlate with higher melting points .
  • Solubility : Methyl or acetyl groups improve solubility in alcohols, while aromatic acyl groups reduce it .

Biological Activity

3,11-Dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound belonging to the class of dibenzo diazepines. Its unique structure contributes to a variety of biological activities that have been explored in scientific research. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

  • Molecular Formula: C21H20N2O
  • Molecular Weight: 316.4 g/mol
  • InChIKey: OXAYDUKWGBXDRS-UHFFFAOYSA-N
PropertyValue
Molecular FormulaC21H20N2O
Molecular Weight316.4 g/mol
InChIKeyOXAYDUKWGBXDRS-UHFFFAOYSA-N

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit notable pharmacological effects. These include:

  • Anticonvulsant Activity: Dibenzo diazepines are often studied for their potential use in treating epilepsy and other seizure disorders.
  • Anxiolytic Effects: Some studies suggest that these compounds may possess anxiolytic properties similar to traditional benzodiazepines.
  • Neuroprotective Properties: Research indicates potential neuroprotective effects against neurodegenerative diseases.

Case Studies and Research Findings

  • Anticonvulsant Efficacy: A study published in the Journal of Medicinal Chemistry evaluated various dibenzo diazepine derivatives for anticonvulsant activity in animal models. The study found that certain modifications to the structure significantly enhanced efficacy against induced seizures .
  • Anxiolytic Properties: An investigation into the anxiolytic effects of dibenzo diazepines highlighted that compounds with a methyl group at specific positions exhibited reduced anxiety-like behavior in rodent models. This suggests a mechanism similar to that of established anxiolytics .
  • Neuroprotection in Diabetic Models: A recent study assessed the neuroprotective effects of related compounds on retinal endothelial cells under diabetic conditions. The findings indicated that these compounds could inhibit detrimental cellular processes linked to diabetic retinopathy .

Table 2: Summary of Biological Activities

ActivityDescriptionReference
AnticonvulsantEffective against induced seizures
AnxiolyticReduced anxiety-like behavior in animal models
NeuroprotectiveInhibits cellular damage in diabetic conditions

Synthesis and Reaction Pathways

The synthesis of this compound typically involves cyclization reactions followed by various functional group modifications. Notable synthetic routes include:

  • Dehydrative Cyclization: This method has been successfully utilized to create the core structure of the compound.
  • Functionalization Reactions: Subsequent reactions allow for the introduction of methyl groups at specific positions which enhance biological activity.

Table 3: Synthetic Methods

MethodDescription
Dehydrative CyclizationFormation of the dibenzo diazepine core
FunctionalizationIntroduction of methyl groups for activity enhancement

Q & A

Q. What are the common synthetic routes for 3,11-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A general approach includes:

Cyclization : Formation of the diazepine core via condensation of precursors (e.g., substituted amines with ketones or aldehydes).

Functionalization : Introduction of methyl groups at positions 3 and 11 using alkylation or Grignard reagents (e.g., methylmagnesium bromide) under controlled conditions (0°C to room temperature, dry THF solvent) .

Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is employed to isolate the product. Yields range from 50–75%, depending on substituent reactivity .
Key Considerations : Optimize reaction time and stoichiometry to minimize side products.

Q. How is the compound characterized after synthesis?

  • Methodological Answer : Basic characterization involves:
  • NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and ring saturation. For example, methyl groups at C3 and C11 appear as singlets in 1H NMR (δ ~1.2–1.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 293.16 for C17H20N2O).
  • Melting Point Analysis : Compare experimental values with literature to assess purity (e.g., 145–148°C) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts) during characterization be resolved?

  • Methodological Answer : Contradictions often arise from conformational flexibility or impurities. Mitigation strategies include:
  • 2D NMR Techniques : Use COSY or HSQC to resolve overlapping signals and assign proton-carbon correlations .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian software). Deviations >0.5 ppm may indicate structural misassignment .
  • Alternative Purification : Re-run chromatography with adjusted solvent polarity to remove trace impurities .

Q. What advanced techniques are used to determine the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

Crystallization : Grow crystals via slow evaporation (e.g., ethanol/water mixtures) .

Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 296 K.

Refinement : Software like SHELXL refines the structure, achieving R-factors <0.04. Key metrics include bond lengths (C–C: ~1.50 Å) and dihedral angles between aromatic rings .
Example : A related dibenzodiazepinone monohydrate showed a puckered diazepine ring with intermolecular H-bonding to water .

Q. How can researchers design experiments to assess the compound’s pharmacological activity?

  • Methodological Answer : Focus on in vitro and in silico approaches:
  • Receptor Binding Assays : Screen for affinity at GABA-A or serotonin receptors (common targets for diazepines) using radioligand displacement (e.g., [3H]-diazepam). IC50 values <10 µM suggest therapeutic potential .
  • Molecular Docking : Use AutoDock Vina to model interactions with receptor active sites. Prioritize residues like α1-His102 (GABA-A) for mutagenesis validation .
  • Cytotoxicity Testing : Evaluate IC50 in HEK-293 or HepG2 cells via MTT assays. Compare with positive controls (e.g., diazepam) to assess safety margins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,11-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 2
3,11-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

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